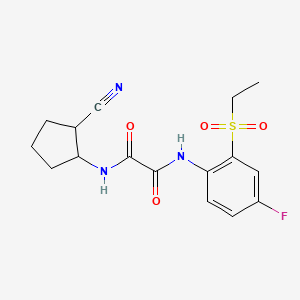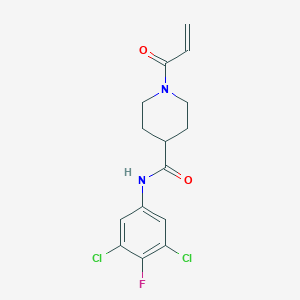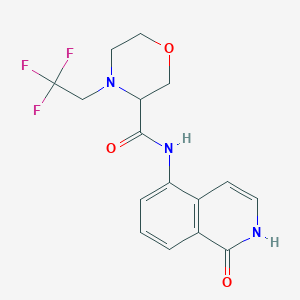![molecular formula C16H22N2O2S B7450575 1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B7450575.png)
1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in biochemical and physiological research. This compound is also known as 'PPCC' and has been synthesized through various methods.
Mecanismo De Acción
PPCC inhibits the protein-protein interaction between the E3 ubiquitin ligase and the substrate receptor by binding to the substrate receptor. This prevents the degradation of proteins in cells, leading to an increase in the levels of these proteins. PPCC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
PPCC has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of proteins in cells by inhibiting their degradation. PPCC has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, PPCC has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPCC has several advantages for lab experiments. It has a high potency and selectivity for its target protein, making it an ideal tool for studying protein-protein interactions. PPCC also has a low toxicity profile, making it safe for use in cell culture and animal models. However, one limitation of PPCC is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for PPCC research. One area of interest is the development of PPCC derivatives with improved solubility and potency. Another area of interest is the study of PPCC in animal models of cancer and neurodegenerative diseases. Additionally, PPCC could be studied for its potential use in the treatment of other diseases where protein degradation plays a role, such as cystic fibrosis and Huntington's disease.
Métodos De Síntesis
PPCC can be synthesized through various methods such as the reaction of 2-(thiophen-2-yl)propan-2-amine with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of coupling agents. Another method involves the reaction of 1-(prop-2-enoyl)-4-(4-fluorophenyl)piperidine with 2-(thiophen-2-yl)propan-2-amine in the presence of a base. These methods have been optimized to increase the yield of PPCC.
Aplicaciones Científicas De Investigación
PPCC has been used in various scientific research studies due to its potential as an inhibitor of the protein-protein interaction between the E3 ubiquitin ligase and the substrate receptor. This interaction plays a crucial role in the degradation of proteins in cells. PPCC has also been studied for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, PPCC has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-prop-2-enoyl-N-(2-thiophen-2-ylpropan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-4-14(19)18-9-7-12(8-10-18)15(20)17-16(2,3)13-6-5-11-21-13/h4-6,11-12H,1,7-10H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSMBFKADYRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}prop-2-enamide](/img/structure/B7450511.png)

![N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450518.png)
![1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile](/img/structure/B7450520.png)
![[6-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-azaspiro[2.5]octan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7450526.png)
![N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450530.png)
![N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)

![N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide](/img/structure/B7450546.png)
![N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450553.png)

![2-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-N-(2-propan-2-yloxan-3-yl)pyrimidine-2,4-diamine](/img/structure/B7450586.png)
![4-hydroxy-2-(hydroxymethyl)-2-methyl-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7450599.png)
![tert-butyl 3-{[2-(N-methylprop-2-enamido)acetamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B7450605.png)
